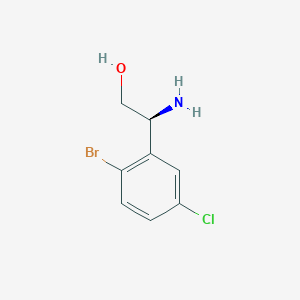
(s)-2-Amino-2-(2-bromo-5-chlorophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(s)-2-Amino-2-(2-bromo-5-chlorophenyl)ethan-1-ol is a chiral compound with significant potential in various scientific fields. This compound features a bromine and chlorine-substituted phenyl ring, an amino group, and a hydroxyl group, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(2-bromo-5-chlorophenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-bromo-5-chlorobenzaldehyde with an appropriate amine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to convert the intermediate imine to the desired amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions
(s)-2-Amino-2-(2-bromo-5-chlorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 2-amino-2-(2-bromo-5-chlorophenyl)acetaldehyde.
Reduction: Formation of 2-amino-2-(2-bromo-5-chlorophenyl)ethane.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(s)-2-Amino-2-(2-bromo-5-chlorophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (s)-2-Amino-2-(2-bromo-5-chlorophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. The bromine and chlorine atoms can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-2-(2-bromo-5-fluorophenyl)ethan-1-ol
- 2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol
- 2-Amino-2-(2-bromo-5-nitrophenyl)ethan-1-ol
Uniqueness
(s)-2-Amino-2-(2-bromo-5-chlorophenyl)ethan-1-ol is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. This dual halogen substitution provides distinct electronic and steric properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H9BrClNO |
|---|---|
Peso molecular |
250.52 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(2-bromo-5-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrClNO/c9-7-2-1-5(10)3-6(7)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1 |
Clave InChI |
PBDZJYYIEXHHKS-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC(=C(C=C1Cl)[C@@H](CO)N)Br |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(CO)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



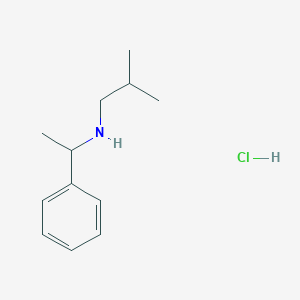
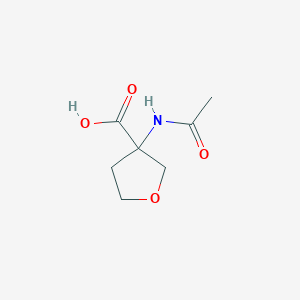
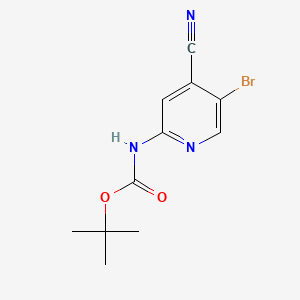
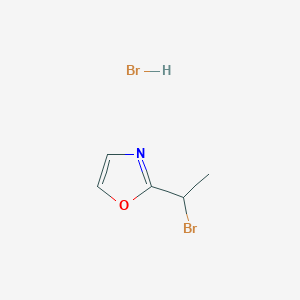
![2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine hydrochloride](/img/structure/B13498930.png)
![3-[4-(2-methoxyethoxy)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13498932.png)
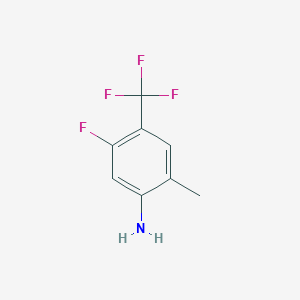
![3-(6-Amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B13498945.png)
![6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol](/img/structure/B13498950.png)
![Tert-butyl N-(5-azaspiro[3.4]octan-8-YL)carbamate](/img/structure/B13498957.png)



